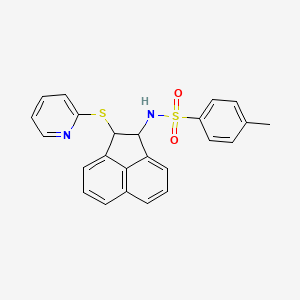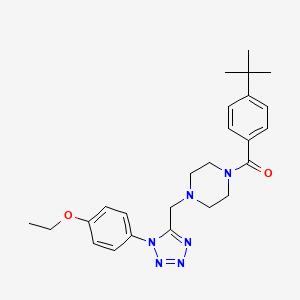![molecular formula C22H24BrN3O2S B2815091 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide CAS No. 422288-32-2](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to the quinazoline core, including a bromo group, an amide group, and a sulfanylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with the additional functional groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups it contains. For example, the bromo group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups it contains. For example, the presence of the amide group could influence its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Functionalized Quinazolinones Synthesis : Quinazolinones, such as the one , are synthesized through various methods. For instance, 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one reacts with halogens and chalcogen tetrahalides in a regioselective manner, demonstrating the diverse synthetic routes and chemical reactions that quinazolinones undergo (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activity
- Antibacterial and Antifungal Activities : Quinazolinone derivatives have shown significant antibacterial and antifungal properties. For example, novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones have been found to exhibit considerable antimicrobial activity (Patel & Patel, 2010).
- Antiviral Potential : Some quinazolinone derivatives have been evaluated for their antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, demonstrating their potential application in antiviral drug development (Selvam et al., 2007).
- Pesticidal Activities : Quinazolinone derivatives are also known for their pesticidal properties. For example, certain derivatives have shown noteworthy antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).
Applications in Material Science
- Reactive Dyes : Quinazolinone moieties have been used in the synthesis of reactive dyes, applicable on various fibers like wool, silk, and cotton. This demonstrates their utility in textile and material sciences (Patel, Patel, & Patel, 2022).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-methylphenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "4-methylbenzylamine", "hexanoyl chloride", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "potassium carbonate", "acetic acid", "hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat under reflux for 4 hours.", "b. Remove excess thionyl chloride under reduced pressure to obtain 2-chlorobenzoic acid.", "c. Dissolve 2-chlorobenzoic acid in 50% sulfuric acid and add sodium nitrite to obtain the diazonium salt.", "d. Add copper(I) bromide and potassium carbonate to the diazonium salt solution and stir for 30 minutes.", "e. Filter the resulting precipitate and wash with water to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[(4-methylphenyl)methyl]hexanamide in acetic acid.", "b. Add hydrogen peroxide dropwise to the solution and stir for 2 hours.", "c. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "d. Extract the solution with hexane and dry over anhydrous sodium sulfate.", "e. Remove the solvent under reduced pressure to obtain the final product." ] } | |
Número CAS |
422288-32-2 |
Nombre del producto |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
Fórmula molecular |
C22H24BrN3O2S |
Peso molecular |
474.42 |
Nombre IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c1-15-6-8-16(9-7-15)14-24-20(27)5-3-2-4-12-26-21(28)18-13-17(23)10-11-19(18)25-22(26)29/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,29) |
Clave InChI |
AXPOTBOWPSZLPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)


![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2815014.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2815016.png)
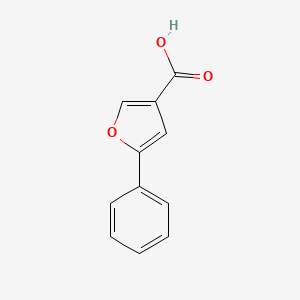

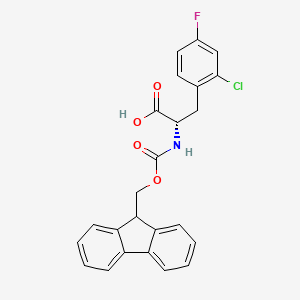
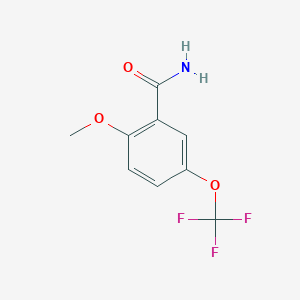
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2815024.png)
![5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2815025.png)
